N-(2-Chlorobenzyl)-3-oxobutanamide
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Overview
Description
N-(2-Chlorobenzyl)-3-oxobutanamide is an organic compound characterized by the presence of a chlorobenzyl group attached to a 3-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorobenzyl)-3-oxobutanamide typically involves the reaction of 2-chlorobenzylamine with an appropriate acylating agent such as 3-oxobutanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which ensures better control over reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions and minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.
Substitution: The chlorobenzyl group in this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxylated, aminated, or alkoxylated derivatives.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .
Comparison with Similar Compounds
- 2-Chlorobenzylamine
- 2-Chlorobenzyl alcohol
- 2-Chlorobenzyl chloride
- 4-(2-Chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one
This comprehensive article provides an overview of N-(2-Chlorobenzyl)-3-oxobutanamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)6-11(15)13-7-9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHUNKNCNYKDIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCC1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355645 |
Source
|
Record name | N-(2-CHLOROBENZYL)-3-OXOBUTANAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331713-76-9 |
Source
|
Record name | N-(2-CHLOROBENZYL)-3-OXOBUTANAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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